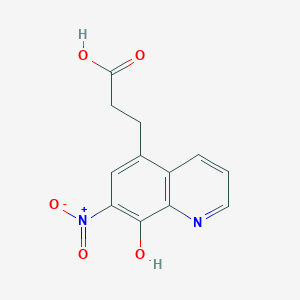![molecular formula C15H12N2O3 B11853812 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate CAS No. 62471-95-8](/img/structure/B11853812.png)
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes an imidazo[2,1-A]isoquinoline core with acetyl and acetate functional groups
Méthodes De Préparation
The synthesis of 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate can be achieved through several synthetic routes. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another approach is the condensation of N-(2-phenylethyl)benzimidazoles with o-halonitrobenzenes and tetrahydroisoquinolines . These methods typically require specific reaction conditions, such as the use of strong acids or bases as catalysts, and may involve multiple steps to achieve the desired product.
Analyse Des Réactions Chimiques
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nickel catalysts, o-haloarylamidines, and substituted alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines can yield substituted 1(2H)-isoquinolone derivatives .
Applications De Recherche Scientifique
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is of interest in materials science for the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate can be compared with other similar compounds, such as benzimidazo[2,1-A]isoquinolin-6(5H)-ones and imidazo[1,2-A]pyridin-3-yl-acetic acids . These compounds share a similar core structure but differ in their functional groups and specific properties. For example, benzimidazo[2,1-A]isoquinolin-6(5H)-ones are known for their bioactivity against cancer cell lines, while imidazo[1,2-A]pyridin-3-yl-acetic acids are used as antibacterial, antifungal, and antiviral agents
Propriétés
Numéro CAS |
62471-95-8 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
(3-acetylimidazo[2,1-a]isoquinolin-2-yl) acetate |
InChI |
InChI=1S/C15H12N2O3/c1-9(18)13-15(20-10(2)19)16-14-12-6-4-3-5-11(12)7-8-17(13)14/h3-8H,1-2H3 |
Clé InChI |
WDIRLCQNWGDIDV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)

![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)






![4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline](/img/structure/B11853776.png)



